molecular formula C5H12N4S B12138821 6-Ethyl-6-methyl-1,2,4,5-tetrazinane-3-thione CAS No. 18801-61-1

6-Ethyl-6-methyl-1,2,4,5-tetrazinane-3-thione

Katalognummer: B12138821
CAS-Nummer: 18801-61-1
Molekulargewicht: 160.24 g/mol
InChI-Schlüssel: RAUPDLVDTQBPSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure

Vorbereitungsmethoden

The synthesis of 1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- typically involves the reaction of appropriate precursors under specific conditions. The synthetic routes often include the use of hydrazine derivatives and carbon disulfide, followed by cyclization reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- can be compared with other similar compounds, such as:

  • 1,2,4,5-Tetrazine-3(2H)-thione, 6-methyltetrahydro-6-ethyl-
  • 1,2,4,5-Tetrazine-3(2H)-thione, 6-phenyltetrahydro-6-methyl-
  • 1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-phenyl- These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1,2,4,5-Tetrazine-3(2H)-thione, 6-ethyltetrahydro-6-methyl- lies in its specific substituent pattern, which imparts distinct reactivity and potential uses.

Eigenschaften

CAS-Nummer

18801-61-1

Molekularformel

C5H12N4S

Molekulargewicht

160.24 g/mol

IUPAC-Name

6-ethyl-6-methyl-1,2,4,5-tetrazinane-3-thione

InChI

InChI=1S/C5H12N4S/c1-3-5(2)8-6-4(10)7-9-5/h8-9H,3H2,1-2H3,(H2,6,7,10)

InChI-Schlüssel

RAUPDLVDTQBPSO-UHFFFAOYSA-N

Kanonische SMILES

CCC1(NNC(=S)NN1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.